
1-(tert-Butoxy)-3,5-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxy)-3,5-dichlorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two chlorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-3,5-dichlorobenzene typically involves the alkylation of 3,5-dichlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butoxy)-3,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the chlorine atoms, while oxidation may result in the formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-(tert-Butoxy)-3,5-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It may be investigated for its potential biological activity and used in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxy)-3,5-dichlorobenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form tert-butyl alcohol and a phenolic intermediate, which can further participate in various biochemical reactions. The chlorine atoms on the benzene ring may also influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1-(tert-Butoxy)-4-chlorobenzene: Similar structure but with only one chlorine atom.
tert-Butyl 4-Chlorophenyl Ether: Another compound with a tert-butoxy group and a single chlorine atom.
Uniqueness: The combination of the tert-butoxy group and the dichlorobenzene structure provides distinct properties that are not observed in similar compounds with only one chlorine atom or different substituents .
Propriétés
Formule moléculaire |
C10H12Cl2O |
|---|---|
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
1,3-dichloro-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12Cl2O/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 |
Clé InChI |
UPZHSZZEPVMYON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)

![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)
![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
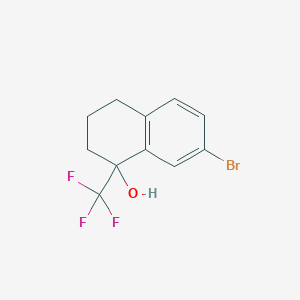
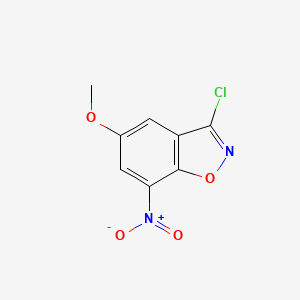
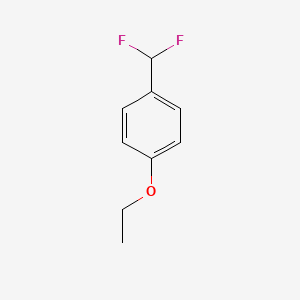
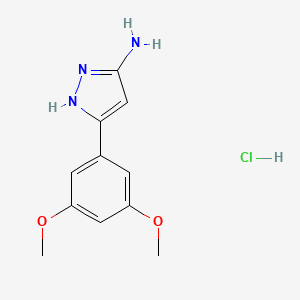

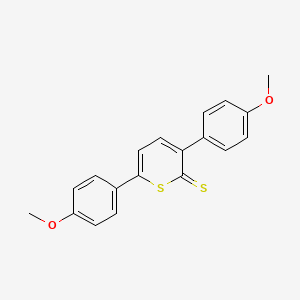
![Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)
![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)

![Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
